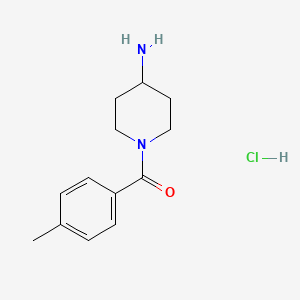

1-(4-Methylbenzoyl)piperidin-4-amine hydrochloride

Description

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(4-methylphenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-10-2-4-11(5-3-10)13(16)15-8-6-12(14)7-9-15;/h2-5,12H,6-9,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOGVAKRGAOZFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Methylbenzoyl)piperidin-4-amine hydrochloride involves several steps. One common method includes the reaction of 4-methylbenzoyl chloride with piperidin-4-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Chemical Reactions Analysis

3.1. Reaction Mechanisms

The chemical reactivity of 1-(4-Methylbenzoyl)piperidin-4-amine hydrochloride can be analyzed through various mechanisms:

-

Nucleophilic Substitution : The amine group can participate in nucleophilic substitution reactions, allowing for further derivatization of the compound.

-

Electrophilic Aromatic Substitution : The aromatic ring in the compound can undergo electrophilic substitution reactions, which can modify its pharmacological properties.

3.2. Interaction with Biological Targets

Research has indicated that derivatives of piperidine compounds, including this compound, exhibit interactions with neurotransmitter receptors:

-

Agonist/Antagonist Activity : Studies suggest that this compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways critical for various physiological processes .

3.3. Stability and Degradation

Understanding the stability of this compound under different conditions is essential for its practical application:

-

pH Sensitivity : The stability of the hydrochloride form can vary with pH, which may affect its solubility and bioavailability.

-

Thermal Stability : Heating may lead to degradation products; thus, controlled conditions are necessary during synthesis and storage.

4.2. Biological Activity Data

| Compound | Biological Target | Activity Type | Reference |

|---|---|---|---|

| This compound | Neurotransmitter receptors | Agonist/Antagonist |

Scientific Research Applications

Scientific Research Applications

1-(4-Methylbenzoyl)piperidin-4-amine hydrochloride has diverse applications across various fields:

Chemistry

- Building Block for Complex Molecules : It serves as an intermediate in the synthesis of more complex organic compounds, particularly in pharmaceutical chemistry.

- Reagent in Organic Reactions : The compound can be utilized in various organic reactions due to its functional groups, facilitating the development of new chemical entities.

Biology

- Enzyme Inhibition Studies : Research indicates that this compound interacts with specific enzymes, making it a candidate for studying enzyme kinetics and inhibition pathways.

- Receptor Binding Assays : It has potential applications in pharmacology for assessing binding affinities to various biological receptors.

Medicine

- Therapeutic Investigations : Preliminary studies suggest that this compound may exhibit therapeutic effects against certain diseases, warranting further investigation into its pharmacological properties.

- Precursor in Drug Development : The compound is explored as a precursor for synthesizing pharmaceutical agents targeting various health conditions.

Industry

- Material Development : Its unique chemical properties make it suitable for developing new materials in industrial applications, including coatings and polymers.

Case Studies and Research Findings

- Enzyme Inhibition Study :

-

Antimicrobial Activity Assessment :

- Research highlighted the antibacterial properties of similar compounds, indicating that this compound could display moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, although further studies are needed to quantify this effect.

-

Toxicity Evaluation :

- In vitro cytotoxicity tests demonstrated that while exhibiting antibacterial properties, the compound showed lower toxicity towards human cell lines compared to traditional antibiotics, making it a promising candidate for further therapeutic development.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzoyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 1-(4-methylbenzoyl)piperidin-4-amine hydrochloride with analogous piperidine derivatives, highlighting key structural and physicochemical differences:

Key Observations :

- Substituent Effects : The 4-methylbenzoyl group in the target compound introduces a ketone functionality, distinguishing it from benzyl or sulfonyl derivatives. This group may influence hydrogen-bonding interactions in biological systems.

- Biological Activity: Piperidine amines are frequently explored as cholinesterase inhibitors (e.g., for Alzheimer’s disease ), ion channel modulators , or receptor ligands.

Biological Activity

1-(4-Methylbenzoyl)piperidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 4-methylbenzoyl group. This structure enhances its lipophilicity, allowing effective penetration through biological membranes. The molecular formula is with a molecular weight of approximately 254.76 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 254.76 g/mol |

| LogP (lipophilicity) | ~2.9985 |

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors:

- Target Enzyme : The compound primarily inhibits Enoyl-[acyl-carrier-protein] reductase [NADH] , an enzyme critical for fatty acid synthesis in Mycobacterium tuberculosis .

- Biochemical Pathways : It disrupts the fatty acid synthesis pathway (FAS-II system), leading to inhibited bacterial growth .

- Cellular Interactions : The compound modulates various cellular processes, influencing gene expression and signaling pathways in human cell lines, notably affecting inflammatory cytokines in synovial sarcoma cells .

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties:

- IC50 Values : In studies involving cancer cell lines, it demonstrated antiproliferative activity with IC50 values ranging from 19.9 to 75.3 µM against breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells .

Antimicrobial Activity

The compound's inhibition of the FAS-II system makes it a potential candidate for treating tuberculosis and other bacterial infections. Its ability to disrupt essential fatty acid synthesis is crucial for the survival of pathogenic bacteria .

Study on Antiproliferative Effects

A study investigated the effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 19.9 |

| MCF-7 | 75.3 |

| COV318 | 43.9 |

| OVCAR-3 | 31.5 |

This study highlights the compound's selective inhibition of cancer cell proliferation compared to non-cancerous cells, suggesting its potential as an anticancer agent .

Stability and Dosage Effects

In laboratory settings, the stability of this compound has been assessed over time:

- Stability : Maintains over 70% activity after 12 months under various storage conditions.

- Dosage Variability : Lower doses have shown beneficial effects such as anti-inflammatory and antimicrobial activities, while higher doses could lead to different biological responses .

Q & A

Q. What are the optimal synthetic routes for 1-(4-methylbenzoyl)piperidin-4-amine hydrochloride, and how can yield and purity be maximized?

Methodological Answer: The synthesis typically involves acylation of piperidin-4-amine with 4-methylbenzoyl chloride under basic conditions. Key steps include:

- Reaction Conditions : Use dry solvents (e.g., dichloromethane or dimethylformamide) and a base like triethylamine to neutralize HCl byproducts. Maintain temperatures between 0–25°C to control exothermic reactions.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane) improves purity.

- Yield Optimization : Stoichiometric excess of 4-methylbenzoyl chloride (1.2–1.5 eq) and inert atmosphere (N₂/Ar) minimizes side reactions.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms substituent positions on the piperidine ring and benzoyl group. Key signals:

- Piperidine NH₂: δ 1.5–2.0 ppm (¹H), δ 40–45 ppm (¹³C).

- Aromatic protons: δ 7.2–7.4 ppm (¹H, 4-methylbenzoyl).

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ peak at m/z 263.2 (C₁₃H₁₈ClN₂O requires 263.1).

- X-ray Crystallography : Resolves stereochemistry and salt formation (e.g., SHELX programs for refinement) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with neurotransmitter receptors?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin (5-HT₇) or histamine receptors. Focus on:

- Hydrogen bonding with conserved residues (e.g., Asp3.32 in 5-HT₇).

- Steric compatibility of the 4-methylbenzoyl group in hydrophobic pockets.

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF for binding site flexibility.

- Validation : Compare with experimental IC₅₀ values from radioligand displacement assays .

Q. How should researchers address contradictions in reported biological activities of structurally similar piperidine derivatives?

Methodological Answer:

- Meta-Analysis : Cross-reference pharmacological data from PubChem, ChEMBL, and peer-reviewed studies. Discrepancies may arise from:

- Assay variability (e.g., cell lines, receptor isoforms).

- Salt form differences (e.g., hydrochloride vs. free base solubility).

- Experimental Replication : Standardize assays (e.g., cAMP inhibition for GPCR activity) using identical conditions.

- SAR Studies : Systematically modify substituents (e.g., methyl vs. trifluoromethyl on benzoyl) to isolate activity drivers .

Q. What strategies improve the stability of this compound in aqueous solutions for in vivo studies?

Methodological Answer:

- pH Adjustment : Maintain pH 4–5 (HCl salt’s natural range) to prevent amine degradation.

- Lyophilization : Freeze-dry the compound and reconstitute in saline/5% dextrose before administration.

- Stabilizers : Add 0.1% ascorbic acid to inhibit oxidation.

- Storage : −20°C in amber vials under argon to limit hydrolysis and photodegradation .

Q. Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with NMR-based structural assignments for piperidine derivatives?

Methodological Answer:

- Dynamic Effects : NMR captures time-averaged conformations, while X-ray shows static structures. For example, chair-to-boat transitions in piperidine rings may blur NMR signals but resolve in crystals.

- Solvent Influence : Crystallization solvents (e.g., DMSO vs. ethanol) can induce conformational polymorphism.

- Mitigation : Use low-temperature NMR (e.g., 100 K) or DFT calculations (Gaussian) to model preferred conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.